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Compound of Interest

Compound Name: CP681301

Cat. No.: B10831591

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP681301 is a potent and highly specific inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key
regulator of neuronal development and function that has also been implicated in the
pathogenesis of various cancers, including glioma. This technical guide provides a
comprehensive overview of the chemical structure, synthetic approaches, and detailed
biological activity of CP681301. It includes a summary of its effects on glioma stem cells
(GSCs), detailing its mechanism of action through the inhibition of the CDK5-CREBL1 signaling
pathway. This document is intended to serve as a valuable resource for researchers and
professionals in the fields of oncology, neuroscience, and drug development.

Chemical Structure and Properties
CP681301 is a small molecule inhibitor with the following chemical structure:

Chemical Name: 4-(5-fluoro-2-methoxyphenyl)-N-(5-methyl-1H-pyrazol-3-yl)-6-oxo-1,6-
dihydropyridazine-3-carboxamide

CAS Number: 865317-32-4
Molecular Formula: Ci6H14FNsO3

Molecular Weight: 359.32 g/mol
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(Structure validation and properties are based on publicly available chemical databases.)

Synthesis of CP681301

A specific, publicly documented synthesis protocol for CP681301 is not readily available in the
surveyed scientific literature or patent databases. However, based on its pyrazolopyridinone
core structure, a general synthetic strategy can be proposed. The synthesis of such
heterocyclic compounds often involves a multi-step process.

A plausible synthetic route could involve the initial formation of a substituted pyrazole ring,
followed by the construction of the pyridazinone ring system through cyclization reactions. The
final step would likely be an amidation reaction to couple the pyrazole and pyridazinone
moieties.

General Synthetic Approach for Pyrazole Derivatives:

The synthesis of pyrazole derivatives, which form a core component of CP681301, can be
achieved through various methods. A common and well-established method is the Knorr
pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl
compound.[1] The reaction proceeds through the formation of an imine followed by an
enamine, which then cyclizes to form the pyrazole ring.[1] Variations of this method allow for
the introduction of different substituents on the pyrazole ring.

Another versatile method is the 1,3-dipolar cycloaddition of diazo compounds with alkynes.
This approach offers good control over regioselectivity and is suitable for creating a wide range
of substituted pyrazoles.

Multicomponent reactions have also emerged as an efficient strategy for the synthesis of
complex pyrazole derivatives in a single step from simple starting materials.

Biological Activity and Mechanism of Action

CP681301 is a potent inhibitor of CDK5, an atypical cyclin-dependent kinase that plays a
crucial role in neuronal function and has been implicated in the survival and self-renewal of
glioma stem cells (GSCs).

In Vitro Efficacy
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CP681301 has demonstrated significant activity against GSCs in vitro. The primary mechanism
of action involves the inhibition of the CDK5-CREBL1 signaling pathway.
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CDK5 Kinase Recombinant N o Mukherjee S, et
o ICso not specified  Potent inhibition
Inhibition CDK5/p25 al. (2018)
) ) Significant )
o Patient-derived o Mukherjee S, et
GSC Viability 1uM reduction in
GSCs o al. (2018)
viability
Inhibition of
CREB1 Patient-derived L UM CREB1 Mukherjee S, et
Phosphorylation GSCs H phosphorylation al. (2018)
at Ser133
) ] Downregulation )
Stem Cell Marker  Patient-derived Mukherjee S, et
_ 1uM of SOX2, OLIG2,
Expression GSCs al. (2018)
and NESTIN
Significant
Self-Renewal ) ) . .
Patient-derived reduction in Mukherjee S, et
(Neurosphere 1uM
) GSCs neurosphere al. (2018)
Formation) )
formation

In Vivo Efficacy

The anti-tumor activity of CP681301 has been evaluated in a mouse orthotopic xenograft
model of human glioma.
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Signaling Pathway

The following diagram illustrates the CDK5-CREB1 signaling pathway and the point of
intervention by CP681301.
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Caption: CDK5-CREBL1 signaling pathway in glioma stem cells and inhibition by CP681301.

Experimental Protocols
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The following are summaries of key experimental protocols adapted from Mukherjee S, et al.
Cell Rep. 2018 May 8;23(6):1651-1664.

Cell Culture

Patient-derived glioma stem cells (GSCs) were cultured in serum-free neurobasal medium
supplemented with N2 and B27 supplements, EGF, and FGF. Cells were maintained as
neurospheres in non-adherent flasks.

In Vitro Kinase Assay

The inhibitory activity of CP681301 against recombinant CDK5/p25 was determined using a
radiometric filter plate assay. The assay measured the incorporation of 33P-ATP into a histone
H1 substrate.

Western Blotting

GSCs were treated with CP681301 (1 uM) for 24 hours. Cell lysates were prepared, and
proteins were separated by SDS-PAGE. Proteins were transferred to a PVDF membrane and
probed with primary antibodies against pPCREB1 (Serl133), CREB1, SOX2, OLIG2, NESTIN,
and B-actin.

Neurosphere Formation Assay

Single-cell suspensions of GSCs were plated in 96-well plates at a density of 100 cells/well in
the presence of CP681301 (1 uM) or vehicle control. The number of neurospheres formed was
quantified after 10-14 days.

In Vivo Xenograft Studies

Female athymic nude mice were intracranially implanted with human GSCs. Once tumors were
established (as determined by bioluminescence imaging), mice were randomized to receive
either vehicle control or CP681301 (50 mg/kg) daily by oral gavage. Tumor growth was
monitored by bioluminescence imaging, and survival was recorded.
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Caption: A simplified workflow of the key in vitro and in vivo experiments.

Conclusion

CP681301 is a potent and specific CDK5 inhibitor with significant anti-tumor activity in
preclinical models of glioma. Its ability to target the CDK5-CREBL1 signaling pathway, which is
crucial for the self-renewal of glioma stem cells, makes it a promising candidate for further
development as a therapeutic agent for glioblastoma and potentially other malignancies driven
by aberrant CDK5 activity. This technical guide provides a foundational understanding of
CP681301 for researchers and drug development professionals, summarizing its structure,
synthesis, and biological rationale for its use in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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